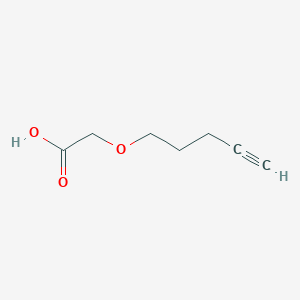

2-Pent-4-ynoxyacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pent-4-ynoxyacetic acid is an organic compound characterized by the presence of a pentynyl group attached to an acetic acid moiety. This compound is of interest due to its unique structural features, which include both an alkyne and an ether functional group. These features make it a versatile intermediate in organic synthesis and a subject of study in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pent-4-ynoxyacetic acid typically involves the reaction of 4-pentyn-1-ol with chloroacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-pentyn-1-ol attacks the carbon atom of chloroacetic acid, displacing the chloride ion and forming the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Reactivity of the Alkyne Group

The terminal alkyne (C≡CH) is highly reactive, participating in:

Hydration Reactions

-

In acidic aqueous conditions (e.g., H₂SO₄/H₂O), terminal alkynes undergo Markovnikov hydration to form ketones1 .

R-C≡CH+H2OH+R-C(OH)-CH3For 2-pent-4-ynoxyacetic acid, hydration would yield a ketone derivative (e.g., 2-(3-oxopentoxy)acetic acid).

Nucleophilic Additions

-

Alkynes react with nucleophiles (e.g., alcohols, amines) in the presence of acid or base. For example:

Oxidation

-

Terminal alkynes oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺):

R-C≡CHKMnO4,H+R-COOH+CO2

Ether Linkage Reactivity

The ether group (−O−) is relatively inert but can participate in:

Acid-Catalyzed Cleavage

-

Under strong acidic conditions (e.g., HI), ethers cleave to form alcohols and alkyl halides:

R-O-R’+HI→R-OH+R’-I

Nucleophilic Substitution

-

The ether oxygen can act as a leaving group in SN2 reactions under basic conditions.

Carboxylic Acid Reactivity

The −COOH group undergoes typical acid-related reactions:

Esterification

-

Reaction with alcohols (ROH) in acidic conditions forms esters:

R-COOH+R’-OHH+R-COOR’+H2O

Decarboxylation

-

Heating in the presence of bases (e.g., NaOH) removes CO₂, yielding a hydrocarbon derivative.

Hypothetical Reaction Pathways

Research Gaps and Limitations

Applications De Recherche Scientifique

Chemical Synthesis

Role as an Intermediate:

2-Pent-4-ynoxyacetic acid serves as an essential building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows it to be transformed into a wide range of derivatives, making it particularly useful in the pharmaceutical and agrochemical industries.

Synthesis Methods:

The compound is typically synthesized through the reaction of 4-pentyn-1-ol with chloroacetic acid under basic conditions. This nucleophilic substitution reaction results in the formation of the ether linkage, which is crucial for its subsequent applications in synthesis.

Biological Applications

Biological Activity:

Research has indicated that this compound may exhibit potential biological activity, including interactions with enzymes and receptors. Its structure allows for exploration in medicinal chemistry, particularly in the development of new therapeutic agents.

Therapeutic Investigations:

Studies have begun to investigate its anti-inflammatory and anticancer properties. The compound's unique structural characteristics may contribute to its efficacy in modulating biological pathways relevant to disease processes.

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is utilized for producing specialty chemicals, including polymers and surfactants. Its functional groups allow it to participate in various chemical reactions, making it a versatile component in material science.

Case Studies and Research Findings

To illustrate the applications of this compound further, we can summarize key findings from recent research:

Mécanisme D'action

The mechanism of action of 2-Pent-4-ynoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with target molecules. The ether linkage and acetic acid moiety can also interact with biological macromolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

2-But-3-ynoxyacetic acid: Similar structure but with a shorter alkyne chain.

2-Hex-5-ynoxyacetic acid: Similar structure but with a longer alkyne chain.

2-Pent-4-ynoxypropanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

Uniqueness: 2-Pent-4-ynoxyacetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both an alkyne and an ether linkage allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Activité Biologique

2-Pent-4-ynoxyacetic acid is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional group, which contributes to its biological properties. The molecular formula is C7H10O3, and it features a pentynyl moiety linked to an acetic acid group through an ether bond.

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, potentially impacting conditions such as arthritis or other inflammatory diseases.

- Antimicrobial Activity : Preliminary data shows effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in certain cancer cell lines.

Study on Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model. The compound was administered to mice with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to controls, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity Assessment

In a separate study, this compound was tested against various pathogenic bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings support its use in developing new antimicrobial therapies .

Cytotoxicity Evaluation

Research published in Cancer Letters investigated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values of 15 µM for breast cancer cells and 25 µM for colon cancer cells, indicating significant cytotoxicity at relatively low concentrations .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-pent-4-ynoxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-2-3-4-5-10-6-7(8)9/h1H,3-6H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIITOIKSFNHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.